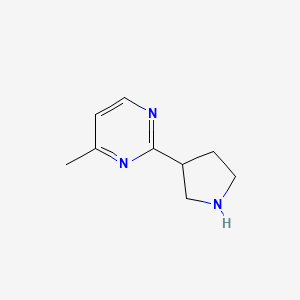

4-Methyl-2-(pyrrolidin-3-yl)pyrimidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H13N3 |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

4-methyl-2-pyrrolidin-3-ylpyrimidine |

InChI |

InChI=1S/C9H13N3/c1-7-2-5-11-9(12-7)8-3-4-10-6-8/h2,5,8,10H,3-4,6H2,1H3 |

InChI Key |

VVHKUJGKCBIRSS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=NC=C1)C2CCNC2 |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of 4 Methyl 2 Pyrrolidin 3 Yl Pyrimidine and Analogues

Convergent and Linear Synthesis Pathways to the 4-Methyl-2-(pyrrolidin-3-yl)pyrimidine Core

The assembly of the this compound scaffold can be approached through two primary strategies: convergent and linear synthesis. A convergent approach involves the separate synthesis of the 4-methylpyrimidine (B18481) and the 3-aminopyrrolidine (B1265635) moieties, which are then coupled in a final step. This method is often favored for its efficiency and flexibility in creating analogues by modifying either fragment. A linear synthesis, in contrast, would involve the sequential construction of the pyrimidine (B1678525) ring onto a pre-existing pyrrolidine (B122466) precursor, or vice versa, in a step-by-step fashion.

Construction of the Pyrimidine Heterocycle

The formation of the 4-methylpyrimidine ring is a key step in the synthesis of the target molecule. A common and effective method involves the condensation of a 1,3-dicarbonyl compound, such as acetylacetone, with an amidine derivative. For the synthesis of a 2-substituted-4-methylpyrimidine, a precursor like 2-chloro-4-methylpyrimidine (B15830) is highly valuable. This intermediate can be synthesized from readily available starting materials. For instance, 2,4-dichloropyrimidine (B19661) can be reacted with a methylating agent like methylmagnesium chloride in the presence of an iron catalyst such as Fe(acac)3 to introduce the methyl group at the 4-position.

Another approach involves the cyclocondensation of ethyl acetoacetate (B1235776) with a guanidine (B92328) derivative to form a 2-amino-4-hydroxymethylpyrimidine, which can then be converted to the desired 2-chloro-4-methylpyrimidine through subsequent chlorination and reduction steps.

Introduction and Modification of the Pyrrolidin-3-yl Moiety

The pyrrolidin-3-yl fragment is typically introduced as a pre-formed synthon, such as 3-aminopyrrolidine or its protected derivatives. The synthesis of chiral 3-aminopyrrolidine is of significant importance for producing enantiomerically pure final products. Stereoselective methods often employ chiral starting materials, such as derivatives of tartaric acid or amino acids, to construct the pyrrolidine ring with a defined stereochemistry at the C3 position. For example, a catalytic asymmetric hydrogenation of a suitable precursor can yield a chiral β-hydroxy amide, which can then be converted to the desired chiral 3-aminopyrrolidine.

Once the pyrrolidine ring is formed, modifications can be made to its structure. For instance, the nitrogen atom of the pyrrolidine can be protected with groups like tert-butoxycarbonyl (Boc) to prevent side reactions during the subsequent coupling step with the pyrimidine ring.

Reaction Mechanisms of Key Synthetic Steps for this compound Derivatives

The primary reaction mechanism involved in the coupling of the two heterocyclic rings is the nucleophilic aromatic substitution (SNAr). In this two-step process, the nucleophilic nitrogen of 3-aminopyrrolidine attacks the electron-deficient C2 carbon of 2-chloro-4-methylpyrimidine. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, typically rapid step, the leaving group (chloride ion) is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the final product. The rate of this reaction is influenced by the electron-withdrawing character of the pyrimidine ring and the nucleophilicity of the amine.

Derivatization and Functionalization Techniques on the this compound Scaffold

Once the core scaffold is assembled, further derivatization can be performed on both the pyrimidine and pyrrolidine rings to explore structure-activity relationships.

Pyrimidine Ring Functionalization:

C5 Position: The C5 position of the pyrimidine ring is susceptible to electrophilic substitution. Halogenation, nitration, and formylation can be achieved under appropriate conditions, providing handles for further transformations such as cross-coupling reactions.

C6 Position: While the C4 position is occupied by a methyl group, the C6 position can be a site for functionalization in related pyrimidine systems, often through metal-catalyzed cross-coupling reactions if a suitable leaving group is present.

Pyrrolidine Ring Functionalization:

N1-Position: The secondary amine of the pyrrolidine ring is a prime site for derivatization. It can be alkylated, acylated, or sulfonylated to introduce a variety of substituents.

C3-Substituent: The amino group at the C3 position can be further modified, for example, by conversion to an amide or sulfonamide.

Other Ring Positions: C-H functionalization techniques can be employed to introduce substituents at other positions on the pyrrolidine ring, although this can be challenging due to the unactivated nature of these bonds.

Green Chemistry Approaches in the Synthesis of Pyrimidine-Pyrrolidine Compounds

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. In the context of pyrimidine and pyrrolidine synthesis, several green chemistry approaches have been successfully implemented. benthamdirect.compowertechjournal.com

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the rate of many organic reactions, including the synthesis of pyrimidine derivatives. benthamdirect.comrsc.org This technique often leads to higher yields, shorter reaction times, and reduced solvent usage compared to conventional heating methods. benthamdirect.comrsc.org The SNAr coupling of 2-chloropyrimidines with amines is particularly amenable to microwave-assisted conditions. rsc.org

Ultrasound-Assisted Synthesis: Sonication is another energy-efficient method that can promote chemical reactions. benthamdirect.comksu.edu.sa Ultrasound can enhance mass transfer and accelerate reaction rates, often under milder conditions than conventional methods. benthamdirect.comksu.edu.sa The synthesis of both pyrimidine and pyrrolidine heterocycles has been successfully achieved using ultrasound irradiation. benthamdirect.comksu.edu.sa

Use of Green Solvents and Catalysts: The replacement of hazardous organic solvents with more benign alternatives, such as water or ethanol, is a key principle of green chemistry. Additionally, the use of reusable solid acid or base catalysts can minimize waste and simplify product purification.

Advanced Spectroscopic and Analytical Characterization of 4 Methyl 2 Pyrrolidin 3 Yl Pyrimidine Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For 4-Methyl-2-(pyrrolidin-3-yl)pyrimidine, ¹H and ¹³C NMR spectroscopy would be the primary methods for confirming its covalent framework. Based on its structure, a predictable pattern of resonances can be anticipated.

Expected ¹H NMR Spectral Features: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment. The pyrimidine (B1678525) ring protons would likely appear in the aromatic region, with their specific chemical shifts influenced by the electron-withdrawing nature of the nitrogen atoms. The methyl group attached to the pyrimidine ring would produce a characteristic singlet in the upfield region. The protons of the pyrrolidine (B122466) ring would exhibit more complex splitting patterns (multiplets) due to spin-spin coupling between adjacent non-equivalent protons. The proton at the chiral center (C3 of the pyrrolidine ring) would also present a distinct signal.

Expected ¹³C NMR Spectral Features: The carbon NMR spectrum would complement the proton data by showing a single peak for each unique carbon atom. The carbons of the pyrimidine ring would resonate at lower field (higher ppm values) compared to the sp³-hybridized carbons of the pyrrolidine ring. The methyl carbon would appear at a high field (low ppm). Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), would be crucial for unambiguously assigning each proton resonance to its directly attached carbon and to nearby carbons, respectively. This correlational data would definitively confirm the connectivity between the pyrimidine and pyrrolidine rings.

A hypothetical data table for the expected NMR signals is presented below.

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Pyrimidine-CH₃ | Singlet | Aliphatic Region |

| Pyrimidine-H5 | Doublet | Aromatic/Heteroaromatic Region |

| Pyrimidine-H6 | Doublet | Aromatic/Heteroaromatic Region |

| Pyrrolidine-H3 | Multiplet | Aliphatic Region |

| Pyrrolidine-CH₂ (x3) | Multiplets | Aliphatic Region |

| Pyrrolidine-NH | Broad Singlet | N/A |

Given that the pyrrolidin-3-yl group is attached to the pyrimidine ring, the C3 atom of the pyrrolidine is a stereocenter. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), would be employed to determine the relative stereochemistry if other stereocenters were present, or to understand the spatial proximity of different protons in the molecule. These experiments detect through-space interactions between protons that are close to each other, which is critical for confirming the three-dimensional structure of the molecule.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular mass of this compound. This precise mass measurement allows for the determination of the elemental formula of the molecule, confirming that the synthesized compound has the expected atomic composition. For this compound (C₁₀H₁₄N₄), HRMS would distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hyphenated technique that combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. An LC-MS analysis of a sample of this compound would serve two primary purposes. Firstly, the liquid chromatography step would separate the target compound from any impurities, starting materials, or byproducts, thus allowing for an assessment of its purity. Secondly, the mass spectrometer would detect the molecular ion of the compound as it elutes from the column, confirming its identity. Tandem mass spectrometry (MS/MS) could also be performed, where the molecular ion is isolated, fragmented, and the resulting fragment ions are analyzed to provide further structural confirmation. Common fragmentation patterns for such a molecule would likely involve the cleavage of the bond between the two rings or the opening of the pyrrolidine ring.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

Expected FT-IR and FT-Raman Spectral Features: The FT-IR and FT-Raman spectra of this compound would be expected to show characteristic absorption bands corresponding to its structural features. These would include:

C-H stretching vibrations: for the methyl group and the aliphatic protons on the pyrrolidine ring, as well as the aromatic C-H on the pyrimidine ring.

N-H stretching vibration: from the secondary amine in the pyrrolidine ring, typically appearing as a moderate band in the infrared spectrum.

C=N and C=C stretching vibrations: characteristic of the pyrimidine ring, which would be observed in the fingerprint region.

C-N stretching vibrations: for the bonds within the rings and connecting the two rings.

CH₂ and CH₃ bending vibrations: which would also be present in the fingerprint region.

The combination of FT-IR and FT-Raman spectroscopy provides complementary information, as some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. A hypothetical data table of expected vibrational frequencies is provided below.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

| N-H Stretch (Pyrrolidine) | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=N/C=C Stretch (Pyrimidine) | 1400 - 1650 |

| C-N Stretch | 1000 - 1350 |

| C-H Bend (Aliphatic) | 1350 - 1480 |

X-ray Diffraction for Solid-State Conformation and Crystal Packing Analysis

Single-crystal X-ray diffraction is a definitive analytical technique for elucidating the precise three-dimensional atomic arrangement of a compound in its solid state. This method provides invaluable insights into the molecule's conformation, including bond lengths, bond angles, and torsion angles. Furthermore, it reveals the intricate details of crystal packing, which are the intermolecular interactions that govern the assembly of molecules into a crystalline lattice.

Crystallographic Data for 4-Methyl-2,6-bis(pyrrolidin-1-yl)pyrimidine

The crystal structure of 4-Methyl-2,6-bis(pyrrolidin-1-yl)pyrimidine has been determined, providing a clear picture of its molecular and supramolecular features. The compound crystallizes in the triclinic space group P-1. nih.gov Detailed crystallographic data are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₁₃H₂₀N₄ |

| Formula Weight (Mᵣ) | 232.33 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.344 (3) |

| b (Å) | 8.766 (4) |

| c (Å) | 12.056 (6) |

| α (°) | 79.10 (3) |

| β (°) | 86.05 (3) |

| γ (°) | 85.72 (3) |

| Volume (V) (ų) | 655.6 (6) |

| Z | 2 |

| Temperature (K) | 296 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Density (calculated) (Mg m⁻³) | 1.177 |

| R-factor [F² > 2σ(F²)] | 0.066 |

| wR(F²) | 0.227 |

Data sourced from Acta Crystallographica Section E: Structure Reports Online. nih.govnih.gov

Solid-State Conformation

In the crystalline state, the 4-Methyl-2,6-bis(pyrrolidin-1-yl)pyrimidine molecule is observed to be nearly planar. nih.govnih.gov This planarity is a key conformational feature. The dihedral angles, which describe the twist between different ring systems within the molecule, are small. Specifically, the dihedral angles between the central pyrimidine ring and the two attached pyrrolidine rings are 4.71 (2)° and 4.50 (2)°. nih.govnih.gov The dihedral angle between the two pyrrolidine rings themselves is 18.70 (2)°. nih.govnih.gov These values indicate a relatively flat molecular geometry in the solid state.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice is stabilized by a network of intermolecular hydrogen bonds. In the crystal structure of 4-Methyl-2,6-bis(pyrrolidin-1-yl)pyrimidine, inversion-related dimers are formed. nih.govnih.gov These dimers are linked by pairs of C—H···N hydrogen bonds, creating a distinct R₂²(16) graph-set motif. nih.govnih.gov

| Interaction | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | **D-H···A (°) ** |

| Hydrogen Bond | C2—H2B···N3 | 0.97 (1) | 2.82 | 3.793 (2) | 175 |

| Hydrogen Bond | C9—H9C···N2 | 0.96 (1) | 2.93 | 3.742 (2) | 143 |

Table of hydrogen-bond geometry for 4-Methyl-2,6-bis(pyrrolidin-1-yl)pyrimidine. nih.gov

This detailed structural information, derived from X-ray diffraction, is fundamental for understanding the physicochemical properties of the compound and for rational drug design, where precise knowledge of molecular shape and intermolecular interactions is paramount.

Computational and Theoretical Investigations of 4 Methyl 2 Pyrrolidin 3 Yl Pyrimidine

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. For 4-Methyl-2-(pyrrolidin-3-yl)pyrimidine, these investigations would illuminate its electronic distribution, stability, and reactive sites.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-31G(d,p), would be utilized to determine its optimized geometry and ground state electronic properties. scirp.org These calculations would provide key insights into bond lengths, bond angles, and dihedral angles, revealing the three-dimensional arrangement of the atoms.

Table 1: Predicted Ground State Properties of this compound (Hypothetical Data Based on Analogous Compounds)

| Property | Predicted Value | Significance |

| Dipole Moment (Debye) | 2.0 - 3.5 | Indicates moderate polarity, influencing solubility and intermolecular forces. |

| Total Energy (Hartree) | -550 to -650 | Represents the total electronic and nuclear energy of the molecule at its optimized geometry. |

| Point Group | C1 | Suggests a lack of symmetry in the molecule. |

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and reactivity. researchgate.net A smaller gap generally suggests higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine (B1678525) ring and the nitrogen atom of the pyrrolidine (B122466) ring, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO would likely be distributed over the pyrimidine ring, suggesting its susceptibility to nucleophilic attack.

Table 2: Predicted Frontier Molecular Orbital Properties of this compound (Hypothetical Data Based on Analogous Compounds)

| Parameter | Predicted Energy (eV) | Implication |

| HOMO Energy | -6.5 to -5.5 | Indicates the molecule's electron-donating capability. |

| LUMO Energy | -1.0 to 0.0 | Reflects the molecule's electron-accepting capability. |

| HOMO-LUMO Gap | 4.5 to 6.5 | Suggests good chemical stability. researchgate.net |

Molecular Dynamics Simulations of Conformational Landscapes

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com For a flexible molecule like this compound, which has a rotatable bond between the pyrimidine and pyrrolidine rings, MD simulations would be invaluable for exploring its conformational landscape. mdpi.com These simulations, often performed using force fields like AMBER or CHARMM, can reveal the different spatial arrangements (conformers) the molecule can adopt and the energetic barriers between them.

By simulating the molecule's behavior in a solvent, typically water, over nanoseconds, researchers can identify the most stable, low-energy conformations. This information is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific three-dimensional shape to interact with a biological target. The simulations would also provide insights into the flexibility of the pyrrolidine ring and the rotational freedom around the C-N bond connecting the two ring systems.

In Silico Prediction of Chemical Reactivity and Reaction Pathways

Computational methods can predict the most likely sites of chemical reactions and elucidate potential reaction pathways. For this compound, reactivity descriptors derived from DFT calculations, such as Fukui functions and local softness, would be used to identify the atoms most susceptible to electrophilic, nucleophilic, and radical attack.

The nitrogen atoms in the pyrimidine ring are expected to be the primary sites for protonation and electrophilic attack, a common characteristic of pyrimidine derivatives. The methyl group could potentially undergo reactions such as oxidation or halogenation under specific conditions. Computational modeling of reaction pathways, including transition state searches, would provide a deeper understanding of the mechanisms of potential reactions, such as N-alkylation or substitution reactions on the pyrimidine ring.

Computational Approaches to Spectroscopic Data Interpretation

Computational methods are frequently used to predict and interpret spectroscopic data. For this compound, theoretical calculations of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would be instrumental in confirming its structure and aiding in the analysis of experimental data.

DFT calculations can predict the chemical shifts of ¹H and ¹³C atoms, which can then be compared with experimental NMR spectra to assign the observed signals to specific atoms in the molecule. researchgate.net Similarly, the vibrational frequencies and intensities can be calculated to generate a theoretical IR spectrum. researchgate.net Discrepancies between the calculated and experimental spectra can often be reconciled by considering the effects of the solvent and intermolecular interactions, providing a more detailed understanding of the molecule's structure and environment.

Structure Activity Relationship Sar and Molecular Design of 4 Methyl 2 Pyrrolidin 3 Yl Pyrimidine Scaffolds

Systematic Exploration of Substituent Effects on the Pyrimidine (B1678525) Ring

The pyrimidine ring serves as a crucial anchor for interactions with target proteins, and modifications to its substituents can profoundly influence binding affinity and selectivity. The 4-methyl group, a defining feature of this scaffold, often plays a key role in establishing favorable hydrophobic interactions within the ATP-binding pocket of kinases.

SAR studies on related pyrimidine derivatives have demonstrated that the nature and position of substituents are critical for biological activity. For instance, in a series of 2,4-disubstituted pyrimidines, the steric and electronic properties of substituents at both the C2 and C4 positions were found to be sensitive for cholinesterase inhibition. nih.gov While the core of the title compound is different, the principle of substituent sensitivity likely holds.

In many kinase inhibitor scaffolds, the 4-position of the pyrimidine ring is a key interaction point. While the methyl group is a common starting point, exploration of other small alkyl or even haloalkyl groups could modulate potency. Furthermore, the introduction of polar groups at other positions on the pyrimidine ring, if synthetically accessible, could be explored to engage with solvent-exposed regions or form additional hydrogen bonds, potentially enhancing selectivity.

| Position on Pyrimidine Ring | Type of Substituent | General Effect on Activity (Inferred from related scaffolds) |

| 4 | Methyl (defining feature) | Establishes key hydrophobic interactions. |

| 5 | Hydrogen (unsubstituted) | Modifications at this position are less common but could influence electronic properties. |

| 6 | Hydrogen (unsubstituted) | Substitution at this position could be explored for additional interactions or to modulate solubility. |

Impact of Pyrrolidine (B122466) Ring Modifications on Molecular Interactions

The pyrrolidine ring offers a three-dimensional element to the scaffold, allowing for the exploration of stereochemistry and the introduction of various substituents to probe interactions with the target protein. The point of attachment at the 3-position of the pyrrolidine ring is a key feature, providing a distinct vector for substituents compared to the more common 1- or 2-substituted pyrrolidines.

The stereochemistry of the pyrrolidine ring is a critical determinant of biological activity. The (R) and (S) enantiomers of a given analogue can exhibit significantly different potencies and selectivities due to the specific spatial arrangement of substituents required for optimal binding. For instance, in a series of pyrrolo[2,3-d]pyrimidine-derived LRRK2 inhibitors, a (2R)-2-methyl substitution on the pyrrolidine ring provided a significant potency benefit over the (S)-enantiomer. acs.org This highlights the importance of chiral synthesis and separation in the development of these compounds.

Furthermore, substituents on the pyrrolidine nitrogen (N1) and at other carbon positions can be systematically varied. N-alkylation, N-acylation, or the introduction of more complex functionalities can be used to target specific sub-pockets of the binding site, improve physicochemical properties, or introduce vectors for further chemical modification. A review of the pyrrolidine scaffold in drug discovery highlights that its non-planar, sp3-hybridized nature allows for efficient exploration of pharmacophore space and increased three-dimensional coverage. nih.gov

| Modification on Pyrrolidine Ring | Example Substituent | Potential Impact on Molecular Interactions |

| Stereochemistry at C3 | (R) vs. (S) | Can dramatically alter binding affinity and selectivity. |

| Substitution on Nitrogen (N1) | Methyl, Ethyl, Acyl groups | Can influence potency, selectivity, and pharmacokinetic properties. |

| Substitution on other Carbons | Hydroxyl, Amino, Halogen groups | Can introduce new hydrogen bonding or hydrophobic interactions. |

Design Principles for Modulating Selectivity and Affinity

Achieving high affinity for the target protein while maintaining selectivity against off-targets is a central challenge in drug design. For 4-methyl-2-(pyrrolidin-3-yl)pyrimidine scaffolds, several design principles can be employed to modulate these properties.

Exploiting Subtle Differences in the ATP-Binding Site: While the ATP-binding site is conserved across many kinases, subtle differences in amino acid residues, size, and shape of the pocket can be exploited to achieve selectivity. Structure-based drug design, utilizing X-ray crystallography or homology modeling, can guide the rational design of substituents that interact favorably with the target kinase while clashing with residues in off-target kinases. For example, the replacement of a 6-(2,6-dichlorophenyl) moiety with a 6-(3',5'-dimethoxyphenyl) group in a series of pyrido[2,3-d]pyrimidine (B1209978) tyrosine kinase inhibitors resulted in a highly selective FGFr inhibitor. nih.gov

Modulating Physicochemical Properties: Properties such as lipophilicity, polar surface area, and hydrogen bonding capacity can be fine-tuned to improve both affinity and selectivity. For instance, introducing polar groups can enhance solubility and favor interactions with specific polar residues in the target's binding site.

Conformational Restriction: Introducing conformational constraints, for example, by creating bicyclic systems or introducing bulky groups, can lock the molecule in a bioactive conformation, thereby increasing affinity and potentially selectivity.

De Novo Design Strategies for Novel this compound Analogues

De novo design strategies, which involve the computational construction of novel molecules, can be a powerful tool for exploring new chemical space around the this compound scaffold. These methods can be broadly categorized into two approaches:

Fragment-Based Growth: This approach involves computationally "growing" a molecule from a starting fragment that is known to bind to the target. In the context of the this compound scaffold, this could involve using the core scaffold as a starting point and computationally adding fragments to the pyrrolidine or pyrimidine rings to explore potential interactions with the target's binding site.

Linker-Based Design: This strategy involves connecting known binding fragments with a linker. If different fragments are known to bind to adjacent sub-pockets of a target, computational methods can be used to design a suitable linker based on the this compound scaffold to connect them, creating a novel and potentially potent inhibitor.

These computational approaches, often coupled with synthetic feasibility filters, can generate novel ideas for analogues with improved properties.

Ligand Efficiency and Assessment for this compound Derivatives

Ligand efficiency (LE) is a metric used in drug discovery to assess the binding energy of a ligand per non-hydrogen atom. It is a valuable tool for prioritizing compounds during hit-to-lead optimization, as it favors smaller molecules with high affinity. The formula for LE is:

LE = - (RT ln IC50) / N

where R is the gas constant, T is the absolute temperature, IC50 is the half-maximal inhibitory concentration, and N is the number of non-hydrogen atoms.

For derivatives of the this compound scaffold, calculating and monitoring LE throughout the design process can help ensure that increases in potency are not solely due to increases in molecular size, which can often lead to poor pharmacokinetic properties.

Another related metric is Lipophilic Ligand Efficiency (LLE), which relates potency to lipophilicity (logP or logD). It is calculated as:

LLE = pIC50 - logP

Optimizing for a high LLE can help in designing compounds with a better balance of potency and physicochemical properties, leading to a higher probability of success in later stages of drug development.

| Compound | Molecular Weight | IC50 (nM) | Ligand Efficiency (LE) | logP | Lipophilic Ligand Efficiency (LLE) |

| Analogue A | 350 | 100 | 0.35 | 3.0 | 4.0 |

| Analogue B | 400 | 10 | 0.38 | 3.5 | 4.5 |

| Analogue C | 450 | 50 | 0.32 | 4.0 | 3.3 |

This table is illustrative and based on hypothetical data to demonstrate the application of ligand efficiency metrics.

By systematically applying these SAR and molecular design principles, medicinal chemists can effectively navigate the chemical space around the this compound scaffold to develop novel and effective therapeutic agents.

Molecular Interaction and Binding Profile Analyses of 4 Methyl 2 Pyrrolidin 3 Yl Pyrimidine Congeners

In Vitro Biochemical Assays for Enzyme Inhibition and Receptor Modulation

In vitro biochemical assays are fundamental to characterizing the interaction between a compound and its biological target. These assays quantify the compound's ability to inhibit an enzyme or modulate a receptor's function, providing essential data on its potency and mechanism of action.

The potency of an inhibitor is commonly expressed by its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the activity of a specific enzyme or biological process by 50%. While IC₅₀ is a widely reported metric, its value can be influenced by experimental conditions, particularly the concentration of the substrate. youtube.com

A more absolute measure of binding affinity is the inhibition constant (Kᵢ), which represents the dissociation equilibrium constant for the enzyme-inhibitor complex. youtube.com The Cheng-Prusoff equation allows for the conversion of IC₅₀ values to Kᵢ, provided the substrate concentration and the Michaelis constant (Kₘ) are known. youtube.com

Studies on various congeners of 4-Methyl-2-(pyrrolidin-3-yl)pyrimidine have demonstrated significant inhibitory activity against several protein kinases and other enzymes. For instance, a novel class of 6-methyl-N⁴-(5-methyl-1H-pyrazol-3-yl)-N²-(pyrrolidin-3-yl) pyrimidine-2,4-diamine derivatives was developed as inhibitors of Aurora A kinase. nih.govacs.org Modifications to this scaffold, such as the introduction of halogen substituents, led to compounds with nanomolar potency. For example, compound 13 ((S)-(4-chloro-2-fluorophenyl)(3-((4-(4-ethylpiperazin-1-yl)-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl)methanone) showed an Aurora A IC₅₀ of 52.2 ± 8.1 nM. nih.govacs.org

Similarly, structure-activity relationship (SAR) studies on pyrimidine-4-carboxamides identified potent inhibitors of N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD). nih.govacs.orgresearchgate.net The strategic replacement of substituents on the pyrimidine (B1678525) core led to a 10-fold increase in activity, resulting in compound 1 (LEI-401) with an IC₅₀ of 72 nM. nih.govacs.org

Interactive Table: IC₅₀ Values of this compound Congeners

| Compound Class | Target Enzyme | Key Congener | IC₅₀ (nM) |

|---|---|---|---|

| Pyrrolidinyl Pyrimidine-2,4-diamines | Aurora A Kinase | Compound 13 | 52.2 ± 8.1 |

| Pyrrolidinyl Pyrimidine-2,4-diamines | Aurora A Kinase | Compound 17 | 64.9 ± 13.7 |

| Pyrimidine-4-carboxamides | NAPE-PLD | Compound 1 (LEI-401) | 72 |

| Pyrrolo[2,3-d]pyrimidines | CSF1R | Compound 23 | < 5 |

Beyond determining potency (affinity), understanding the kinetics (association and dissociation rates, kₒₙ and kₒff) and thermodynamics (the energetic drivers of binding) of a ligand-target interaction is crucial for drug development. nih.gov These parameters provide a more complete picture of the binding event and can differentiate compounds with similar affinities but different residence times on the target, which can have significant pharmacological implications.

Computational simulations and biophysical methods are key to elucidating these properties. nih.gov Thermodynamic integration and free energy perturbation are computational methods used to predict potency differences within a series of congeneric compounds. nih.gov Kinetically, the binding process can be complex, especially if a ligand can adopt multiple binding modes. plos.org For example, a ligand might initially bind in a fast but weaker mode, and then slowly transition to a stronger, more stable binding mode, which can be observed as transient changes in the system's properties. plos.org While specific kinetic and thermodynamic data for this compound are not detailed in the available literature, these analyses are standard practice in lead optimization to understand the forces driving binding, such as enthalpy and entropy, and the compound's residence time on its target. nih.gov

Biophysical Techniques for Ligand-Target Interaction Studies

A range of biophysical techniques are employed to directly measure and characterize the binding of ligands to their target proteins, confirming direct interaction and providing detailed mechanistic information. nih.govresearchgate.net These methods are often used to validate hits from primary screens and to perform in-depth characterization of lead compounds. nih.gov

Surface Plasmon Resonance (SPR): SPR is a label-free technique that provides real-time data on the kinetics of binding, allowing for the direct measurement of association (kₒₙ) and dissociation (kₒff) rate constants, from which the equilibrium dissociation constant (Kₔ) can be calculated. nih.gov

Isothermal Titration Calorimetry (ITC): ITC is considered a gold-standard method for characterizing binding thermodynamics. mdpi.com It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and entropy (ΔS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can identify ligand binding and provide structural information about the ligand-protein complex in solution. Techniques like Saturation Transfer Difference (STD) NMR can identify which parts of a ligand are in close contact with the protein.

Mass Spectrometry (MS): Affinity selection mass spectrometry (AS-MS) is a powerful tool for primary screening to identify compounds that bind to a target protein from a complex mixture. nih.gov

Differential Scanning Fluorimetry (DSF): Also known as a thermal shift assay, DSF measures the change in the melting temperature of a protein upon ligand binding, which can be used to confirm interaction and rank compound affinity.

These techniques are integral to validating that congeners of this compound directly engage their intended targets and for elucidating the fine details of the binding event. nih.gov

Molecular Docking and Dynamics Simulations for Elucidating Binding Modes

Computational methods such as molecular docking and molecular dynamics (MD) simulations are indispensable tools for visualizing and understanding ligand-target interactions at the atomic level. iipseries.org

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. iipseries.org This method is used to interpret structure-activity relationships and to guide the design of new, more potent inhibitors. For pyrimidine derivatives targeting various kinases, docking studies have successfully identified key interactions. remedypublications.commdpi.com For example, in the development of CDK2/4/6 inhibitors, docking revealed critical hydrogen bonding and hydrophobic interactions within the kinase active site. nih.govnih.gov Studies on thienopyrimidine derivatives as PI3Kα inhibitors also utilized docking to understand their binding mode. mdpi.com

Molecular Dynamics (MD) Simulations are used to study the physical movement of atoms and molecules over time, providing insights into the stability and dynamics of the ligand-receptor complex predicted by docking. mdpi.com MD simulations can validate the stability of the binding pose and identify key residues that are crucial for the interaction's stability, often highlighting the importance of polar and nonpolar interactions. nih.govnih.gov For thiazole-pyrimidine derivatives, MD simulations confirmed the stability of the docked poses within the SARS-CoV-2 main protease active site. mdpi.com

Complexation Behavior with Metal Ions and Biomolecules

The nitrogen atoms within the pyrimidine and pyrrolidine (B122466) rings of this compound and its congeners can act as ligands for metal ions. This property can be relevant for interactions with metalloenzymes, which contain metal ions (e.g., zinc, magnesium, iron) as cofactors in their active sites. A crystal structure of NAPE-PLD, a target for pyrimidine-based inhibitors, confirmed the presence of two Zn²⁺ ions in its active site. nih.gov The ability of a pyrimidine-based inhibitor to coordinate with these metal ions could be a key component of its binding mechanism and inhibitory activity. While specific studies on the complexation behavior of this compound with metal ions are not extensively documented, the inherent chemical properties of the scaffold suggest that such interactions are possible and could be exploited in the design of inhibitors for metalloenzymes.

Q & A

Q. What are the common synthetic routes for 4-Methyl-2-(pyrrolidin-3-yl)pyrimidine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step condensation reactions. For example, pyrimidine cores are constructed using diketones and amidines under acidic/basic conditions, followed by functionalization with pyrrolidine rings via nucleophilic substitution or coupling reactions. Key steps include:

- Core Formation : Use of 1-methylindoline-2,3-dione or similar precursors to generate the pyrimidine backbone .

- Pyrrolidine Incorporation : Reacting intermediates like 2-(m-tolyl)pyrimidine with azetidine or piperidine derivatives under reflux conditions .

- Purification : Silica gel chromatography is standard, with yields ranging from 48–70% depending on solvent polarity and catalyst choice (e.g., Pd catalysts for cross-coupling) .

Critical Factors : Temperature (>80°C enhances ring closure) and catalyst selection (e.g., Pd(PPh₃)₄ for Suzuki couplings) significantly impact purity and yield .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Essential for confirming substitution patterns. For instance, pyrrolidine protons appear as multiplet signals near δ 2.5–3.5 ppm, while pyrimidine methyl groups resonate at δ 2.1–2.3 ppm .

- HRMS : Validates molecular weight (e.g., C₉H₁₄N₂ requires m/z 150.22) and detects isotopic patterns .

- IR Spectroscopy : Identifies functional groups (e.g., C-N stretches at ~1600 cm⁻¹) .

Best Practices : Use deuterated solvents (CDCl₃ or DMSO-d₆) for NMR to minimize signal interference .

Q. What structural features of this compound contribute to its bioactivity?

- Methodological Answer :

- Pyrimidine Core : Acts as a hydrogen bond acceptor, enabling interactions with enzymes like kinases .

- Pyrrolidine Ring : Enhances solubility and facilitates π–π stacking with aromatic residues in target proteins .

- Methyl Group : At position 4, sterically directs regioselectivity in substitution reactions .

Structural Insights : X-ray crystallography (if available) reveals bond angles and torsion angles critical for docking studies .

Advanced Research Questions

Q. How can conflicting biological activity data for this compound derivatives be resolved?

- Methodological Answer :

- Dose-Response Analysis : Perform IC₅₀ assays across multiple cell lines to identify potency variations (e.g., IC₅₀ ranges from 0.5–10 µM in cancer cells) .

- SAR Studies : Modify substituents (e.g., replacing methyl with trifluoromethyl) to isolate key pharmacophores .

- Kinase Profiling : Use kinase inhibition panels to confirm target specificity (e.g., PLK4 inhibition vs. off-target effects) .

Case Study : Inconsistent cytotoxicity in leukemia models was resolved by optimizing the pyrrolidine N-substituent for improved membrane permeability .

Q. What computational methods are effective for predicting the binding modes of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with PLK4 or EGFR kinases. Key interactions include:

- Hydrogen bonds between pyrimidine N1 and kinase hinge regions.

- Hydrophobic contacts with pyrrolidine and methyl groups .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å indicates stable complexes) .

Validation : Cross-reference with experimental mutagenesis data (e.g., alanine scanning of kinase active sites) .

Q. How do reaction mechanisms differ when synthesizing this compound analogs?

- Methodological Answer :

- Nucleophilic Aromatic Substitution (SNAr) : Dominant in pyrimidine functionalization under basic conditions (e.g., K₂CO₃ in DMF) .

- Buchwald-Hartwig Amination : Used for introducing bulky pyrrolidine derivatives via Pd-catalyzed C–N bond formation .

- Side Reactions : Competing pathways like oxidation (e.g., pyrrolidine to pyrrolidone) require inert atmospheres (N₂/Ar) .

Mechanistic Tools : Monitor reactions via TLC and LC-MS to detect intermediates .

Q. What strategies mitigate low yields in large-scale synthesis of this compound?

- Methodological Answer :

- Catalyst Optimization : Switch from homogeneous (e.g., Pd(OAc)₂) to heterogeneous catalysts (e.g., Pd/C) for easier recycling .

- Solvent Engineering : Replace DMF with biodegradable solvents like cyclopentyl methyl ether (CPME) to improve green metrics .

- Flow Chemistry : Continuous flow systems reduce reaction times (from 24h to 2h) and improve reproducibility .

Case Study : Batch inconsistency in Step 3 (pyrrolidine coupling) was resolved by switching to microwave-assisted synthesis (80% yield vs. 50% conventionally) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.